5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and potential applications in chemistry, biology, and medicine. This compound is characterized by its ethenyl group attached to a dihydroisoindole ring, which is further stabilized by the presence of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a similar structure but lacking the ethenyl group.
2,3-dihydro-1H-isoindole: Similar to 5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride but without the ethenyl group.
5-ethenylindole: Contains the ethenyl group but lacks the dihydroisoindole ring.
Uniqueness
This compound is unique due to the presence of both the ethenyl group and the dihydroisoindole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2751621-55-1 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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